molecular formula C12H26N2 B12786202 3-(4-(Dimethylamino)butyl)-1-methylpiperidine CAS No. 92036-80-1

3-(4-(Dimethylamino)butyl)-1-methylpiperidine

Cat. No.: B12786202
CAS No.: 92036-80-1
M. Wt: 198.35 g/mol
InChI Key: DIFNEXATZUOOME-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)butyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis This compound is characterized by the presence of a piperidine ring substituted with a dimethylamino group and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)butyl)-1-methylpiperidine typically involves the reaction of 1-methylpiperidine with 4-(dimethylamino)butyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)butyl)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-(Dimethylamino)butyl)-1-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and as a tool in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-(Dimethylamino)butyl)-1-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring provides structural stability and contributes to the overall pharmacological profile of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in acylation reactions.

    1-Methylpiperidine: A simple piperidine derivative used in organic synthesis.

    N,N-Dimethylbutylamine: A related amine with similar structural features.

Uniqueness

3-(4-(Dimethylamino)butyl)-1-methylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

92036-80-1

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N,N-dimethyl-4-(1-methylpiperidin-3-yl)butan-1-amine

InChI

InChI=1S/C12H26N2/c1-13(2)9-5-4-7-12-8-6-10-14(3)11-12/h12H,4-11H2,1-3H3

InChI Key

DIFNEXATZUOOME-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)CCCCN(C)C

Origin of Product

United States

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